

# Application Notes and Protocols for Aladotril (Fasidotril) in Animal Studies

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## Compound of Interest

Compound Name: Aladotril

Cat. No.: B1665677

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## Introduction

**Aladotril**, also known as Fasidotril or Alatriopril, is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual mechanism of action makes it a compound of interest for cardiovascular research, particularly in the study of hypertension and heart failure. By inhibiting ACE, **Aladotril** blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion. Simultaneously, by inhibiting NEP, it prevents the breakdown of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. These synergistic actions suggest its potential as a therapeutic agent for cardiovascular diseases.

These application notes provide a summary of reported dosages of **Aladotril** (Fasidotril) in various rat models of cardiovascular disease and detailed protocols for key experiments to guide researchers in their preclinical studies.

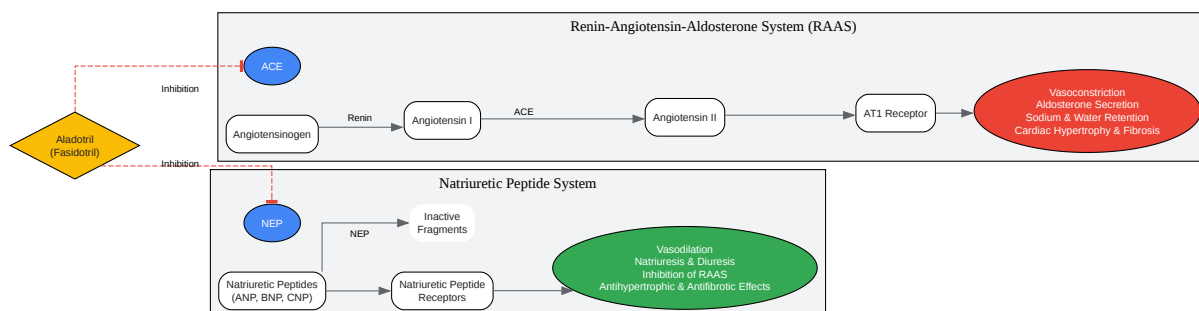
## Data Presentation: Aladotril (Fasidotril) Dosage in Rat Models

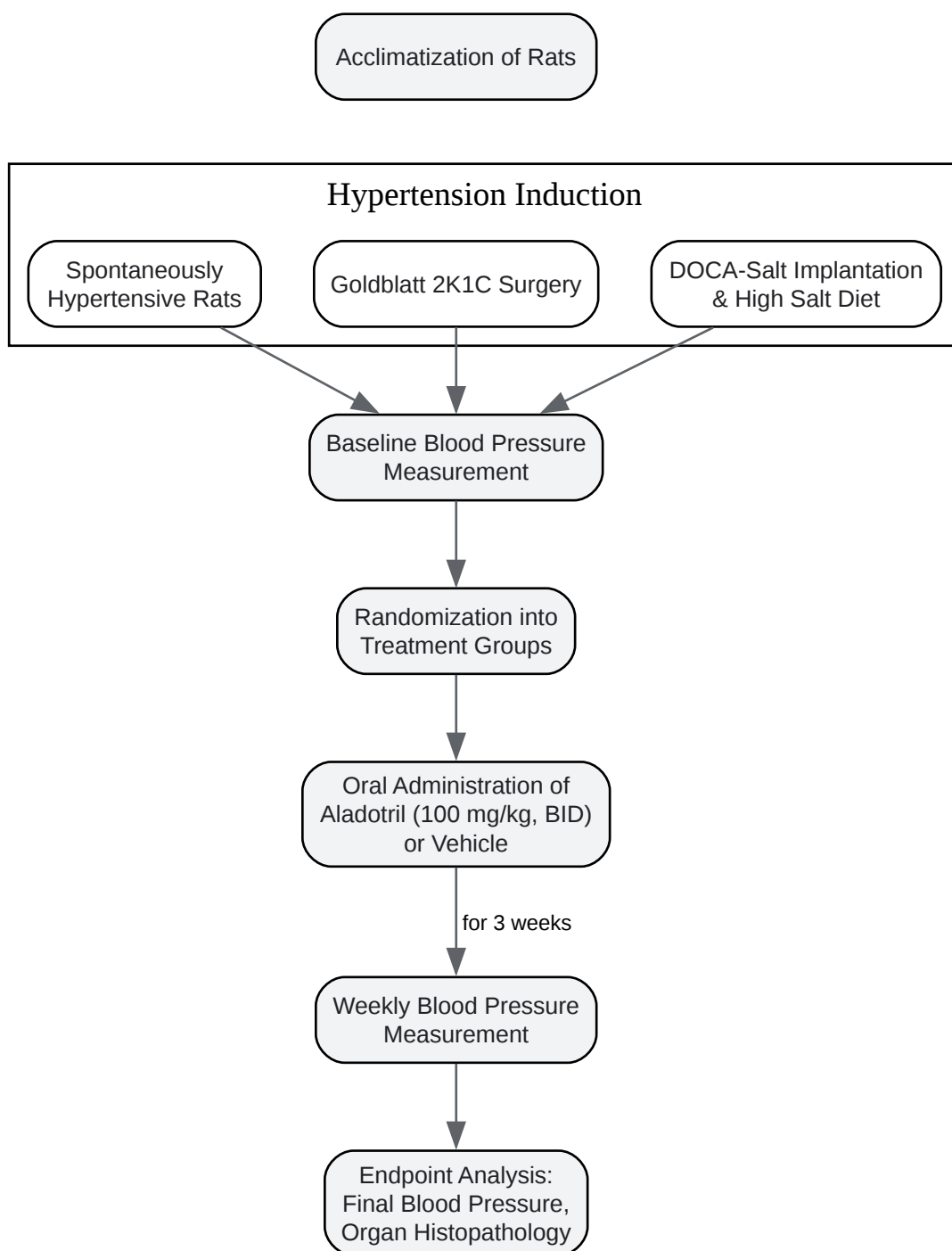
The following table summarizes the oral dosages of **Aladotril** (Fasidotril) used in different animal models based on published studies.

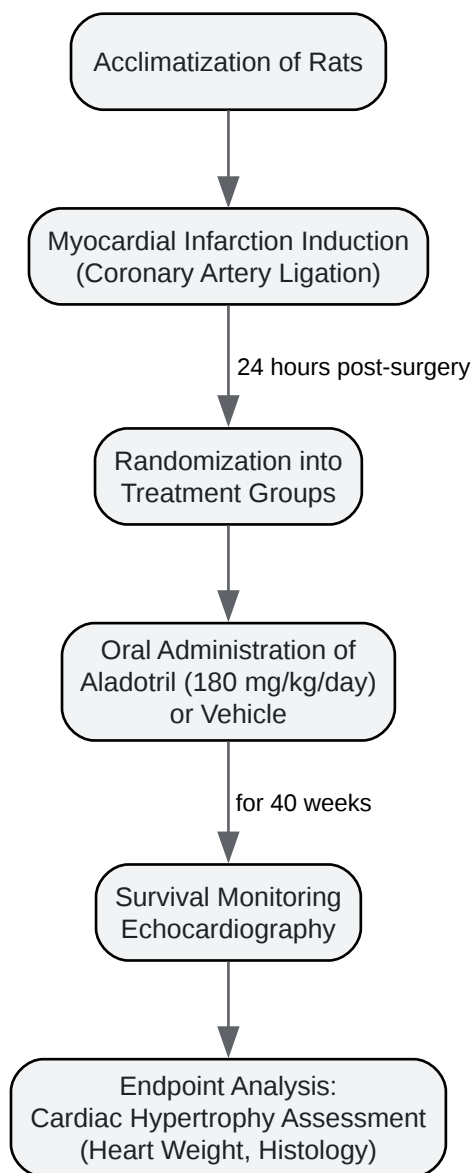
Animal Model	Indication	Dosage	Duration	Key Findings
Spontaneously Hypertensive Rats (SHR)	Hypertension	100 mg/kg, PO, twice daily	3 weeks	Progressive and sustained decrease in systolic blood pressure.[1][2]
Goldblatt 2-Kidney, 1-Clip (2K1C) Rats	Renovascular Hypertension	100 mg/kg, PO, twice daily	3 weeks	Progressive and sustained decrease in systolic blood pressure.[1][2]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats	Salt-Sensitive Hypertension	100 mg/kg, PO, twice daily	3 weeks	Prevented the progressive rise in blood pressure.[1][2]
Coronary Artery Ligation-Induced Myocardial Infarction Rats	Heart Failure	180 mg/kg/day, PO	40 weeks	Prolonged survival and attenuated cardiac hypertrophy.[3][4]
Myocardial Infarction Rats (acute study)	Heart Failure	10 mg/kg, IV (as Fasidotrilat, the active metabolite)	Single dose	Increased diuresis and natriuresis.[5]

## Signaling Pathway of Aladotril (Fasidotril)

The following diagram illustrates the dual mechanism of action of **Aladotril** (Fasidotril) on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.







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